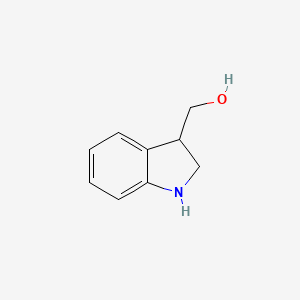
(Indolin-3-yl)methanol
Descripción general
Descripción
“(Indolin-3-yl)methanol” is a compound that belongs to the class of indoles . Indoles are important heterocyclic compounds that are found in many natural and synthetic molecules with significant biological activity . They are known for their broad array of medicinal properties .
Synthesis Analysis
The synthesis of indole derivatives like “(Indolin-3-yl)methanol” often involves electrophilic substitution reactions . For instance, an ecofriendly, inexpensive, and efficient route for synthesizing 3,3′-bis (indolyl)methanes (BIMs) and their derivatives was carried out by an electrophilic substitution reaction of indole with structurally divergent aldehydes and ketones using taurine and water as a green catalyst and solvent, respectively, under sonication conditions .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .Chemical Reactions Analysis
The reaction of indole derivatives often involves electrophilic substitution . For instance, the formation of the nitrogen anion A on the first step is a result of deprotonation of 191 with the base MeO – (produced by MeOH reduction at the cathode) .Physical And Chemical Properties Analysis
Indole is a crystalline colorless compound with specific odors . The physical and chemical properties of indole derivatives can vary widely depending on their specific structures .Aplicaciones Científicas De Investigación
1. Enantioselective Catalysis
(Indolin-3-yl)methanol derivatives have been used in enantioselective catalysis. The synthesis of (S)-α,α-diphenyl-(indolin-2-yl)methanol has enabled the creation of chiral oxazaborolidine catalysts for the borane reduction of prochiral ketones to chiral secondary alcohols. This method provides high optical purity and represents a significant advancement in asymmetric synthesis (Martens et al., 1992).
2. Antimalarial Drug Synthesis
(Indolin-3-yl)methanol derivatives have been applied in the synthesis of antimalarial drugs. Ru(ii)-NHC catalysis has been employed for the α-olefination of 2-oxindoles using diaryl methanols, leading to the synthesis of bioactive drugs like TAS-301. This methodology demonstrates significant activity against the Plasmodium falciparum parasite, showcasing the potential of (Indolin-3-yl)methanol derivatives in medicinal chemistry (Bisht et al., 2018).
3. Plant Physiology Research
In the field of plant physiology, (Indolin-3-yl)methanol has been identified as a product of indole-3-acetic acid metabolism in wheat leaves. This compound is involved in various metabolic pathways, leading to the production of aldehydes, carboxylic acids, and glucosides. This research highlights the role of (Indolin-3-yl)methanol in plant metabolic processes (Langenbeck-Schwich & Grainbow, 1984).
4. Organic Solar Cells
(Indolin-3-yl)methanol derivatives have been investigated as potential electron acceptors in organic solar cells. Research on indolinone-substituted methanofullerenes shows promise for alternative and more efficient materials in solar cell technology, potentially leading to advancements in renewable energy sources (Valitov et al., 2012).
Mecanismo De Acción
Target of Action
(Indolin-3-yl)methanol, as an indole derivative, is known to interact with multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, which bind with high affinity to these receptors . .
Mode of Action
Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (Indolin-3-yl)methanol may interact with its targets and induce changes that lead to these effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A , suggesting that they may affect viral replication pathways
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be hypothesized that (Indolin-3-yl)methanol may exert a variety of effects at the molecular and cellular levels
Safety and Hazards
Direcciones Futuras
Indolines or dihydroindoles play a key role in drug discovery, and many drugs containing indoline cores have been reported in recent years . Researchers focus on indoline compounds in development, synthesis, and use as anticancer drugs, antibacterial drugs, etc . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .
Propiedades
IUPAC Name |
2,3-dihydro-1H-indol-3-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-4,7,10-11H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVFBUDYUADYER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Indolin-3-yl)methanol | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

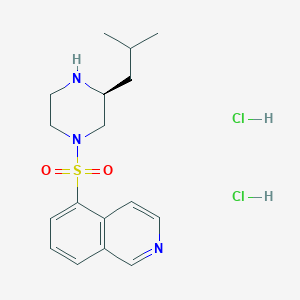

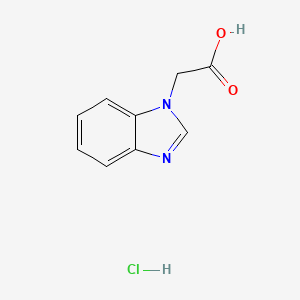
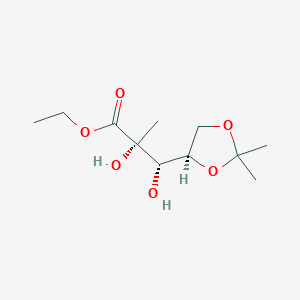
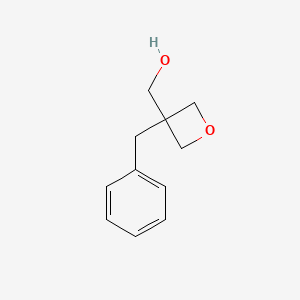
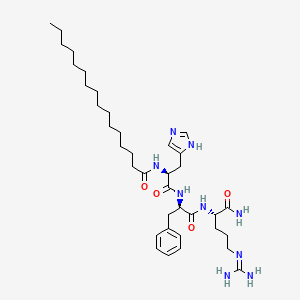
![2-Azabicyclo[2.2.2]octan-1-ylmethanol](/img/structure/B3169273.png)
![tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B3169281.png)
![N-[4-(imidazol-1-yl)butyl]phthalimide](/img/structure/B3169292.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B3169293.png)
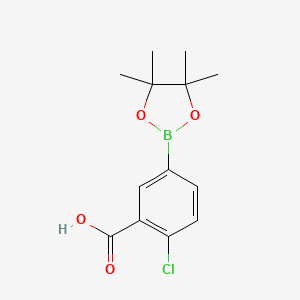

![(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid](/img/structure/B3169329.png)
